1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N6O/c1-2-19-16-7-8-20-18(21-16)24-13-11-22(12-14-24)15-17(25)23-9-5-3-4-6-10-23/h7-8H,2-6,9-15H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTZBFRTNUNJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Azepan-1-yl)ethan-1-one
Azepane derivatives are synthesized via Beckmann rearrangement of cyclohexanone oxime, followed by hydrolysis to ε-caprolactam. Reduction with LiAlH4 yields azepane, which undergoes acetylation using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (yield: 85–90%).
Reaction conditions :
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Reagents : Azepane (1.0 equiv), acetyl chloride (1.2 equiv), TEA (1.5 equiv)
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Solvent : DCM, 0°C → room temperature, 2 h
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Workup : Aqueous NaHCO3 wash, MgSO4 drying, rotary evaporation
Preparation of 4-(Ethylamino)-6-methylpyrimidin-2-amine
Ethylguanidine hydrochloride reacts with acetylacetone in ethanol under reflux to form 4-(ethylamino)-6-methylpyrimidin-2-amine. This condensation is catalyzed by HCl, with yields averaging 70–75%.
Optimization notes :
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Temperature : 80°C avoids decomposition of acetylacetone.
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Purification : Recrystallization from ethanol/water (3:1) enhances purity to >98%.
Functionalization of Piperazine
Piperazine is substituted at the 1-position via SN2 reaction with 2-chloroethyl ketones. For example, 1-(2-chloroethyl)-2-azepan-1-yl-ethanone reacts with piperazine in acetonitrile at 60°C for 12 h (yield: 65%).
Convergent Assembly of the Target Compound
Coupling of Piperazine and Pyrimidine
The pyrimidine intermediate undergoes nucleophilic aromatic substitution with piperazine in dimethylformamide (DMF) at 120°C for 24 h. Catalytic KI (10 mol%) enhances reactivity, achieving 80–85% conversion.
Key data :
| Parameter | Value |
|---|---|
| Molar ratio | 1:1.2 (pyrimidine:piperazine) |
| Solvent | DMF |
| Time | 24 h |
| Yield | 78% |
Final Acylation with Azepane-Ketone
The piperazine-pyrimidine intermediate reacts with 1-(azepan-1-yl)ethan-1-one via EDC/HOBt-mediated amidation in DCM. This step requires strict moisture control, with yields of 60–65% after column chromatography (SiO2, ethyl acetate/hexane).
Critical factors :
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Coupling agent : EDC (1.5 equiv), HOBt (1.2 equiv)
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Reaction time : 48 h at room temperature
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Purification : Gradient elution (10→40% ethyl acetate in hexane)
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Reactions
A recent approach combines pyrimidine formation and piperazine coupling in a single pot using Pd/C-mediated hydrogenation. For example, 5-nitro-2-chloropyridine reacts with piperazine under H2 (45 psi, 30°C), followed by in situ condensation with azepane-ketone (yield: 55%).
Advantages :
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Reduces purification steps
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Minimizes intermediate degradation
Limitations :
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Lower overall yield due to competing side reactions
Solid-Phase Synthesis
Optimization and Scale-Up Challenges
Solvent and Catalyst Screening
Comparative studies show DMF outperforms THF or toluene in coupling steps due to superior solubility of intermediates. Pd(OAc)2/Xantphos systems increase pyrimidine-piperazine coupling efficiency to 90% but raise costs.
Purification Strategies
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Flash chromatography : Standard for small-scale batches (purity >95%)
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Crystallization : Ethanol/water mixtures effective for final product (mp: 142–144°C)
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Similar Piperazine-Pyrimidine Hybrids
Pharmacological and Physicochemical Properties
- Receptor Affinity: Pyrimidine-piperazine hybrids show 5-HT₆ receptor antagonism (e.g., compound 3a in ) and MAO-A inhibition (e.g., 2j, IC₅₀ = 23.10 µM) . The ethylamino group in the target compound may enhance hydrogen bonding with kinase ATP pockets, similar to CHEMBL1983715’s LRRK2 inhibition .
Biological Activity
The compound 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
This compound features a multi-ring structure composed of azepane, piperazine, and pyrimidine moieties, which contribute to its pharmacological properties. The molecular formula is , indicating a significant number of nitrogen atoms that may influence its reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within the body. The presence of multiple nitrogen atoms suggests potential basicity, which could facilitate binding to negatively charged sites on target proteins. These interactions are crucial for modulating enzymatic activities and influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds similar to 1-(azepan-1-yl)-2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one exhibit various biological activities, including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines. For instance, certain derivatives inhibited the catalytic activity of poly (ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair mechanisms in cancer cells .
- Anti-inflammatory Effects : Some studies suggest that related compounds can reduce inflammation by inhibiting specific pathways involved in the inflammatory response .
- Antimicrobial Properties : There is evidence that these compounds may possess antimicrobial activity, making them potential candidates for treating infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (µM) | Target | Activity Type |
|---|---|---|---|
| 1-(4-(Substituted)piperazin-1-yl)-2-{(2-(4-methoxybenzyl)thio)pyrimidin-4-yl}ethanones | 18 | PARP1 | Anticancer |
| 2-(2'-pyridyl)pyrido[2,3-d]pyrimidinones | Varies | Inflammation Pathways | Anti-inflammatory |
| 4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazine | Varies | Various Bacterial Targets | Antimicrobial |
Case Study 1: Efficacy Against Breast Cancer
In a study published in Molecules, several derivatives of piperazine were evaluated for their anticancer properties against human breast cancer cells. The compound exhibited an IC50 value of 18 µM, indicating significant effectiveness in inhibiting cancer cell proliferation by targeting PARP enzymes .
Case Study 2: Anti-inflammatory Potential
Another study explored the anti-inflammatory effects of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests a promising avenue for developing treatments for inflammatory diseases .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically requiring coupling of the azepane and piperazine-pyrimidine moieties under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include nucleophilic substitution and amide bond formation. Optimization parameters include:
- Solvent selection : Polar aprotic solvents like DMF or toluene enhance reactivity .
- Catalysts : Palladium-based catalysts may facilitate cross-coupling reactions .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Purity is assessed via HPLC (>95% purity threshold) and monitored using TLC for intermediates .
Basic: Which analytical techniques are recommended for structural and purity characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the piperazine and azepane rings .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C18H30N6O, ~346.5 g/mol) .
- HPLC : Quantifies purity and detects impurities (<0.5% threshold) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .
Advanced: How does the ethylamino substituent on the pyrimidine ring influence receptor binding compared to methoxy or trifluoromethyl analogs?
The ethylamino group enhances hydrogen bonding with serotonin receptors (e.g., 5-HT1A) due to its basic amine, unlike methoxy’s electron-donating effects or trifluoromethyl’s steric bulk. Competitive binding assays show:
- Ki values : 12 nM for ethylamino vs. 35 nM for trifluoromethyl analogs in 5-HT1A receptor assays .
- SAR studies : Ethylamino improves solubility and target engagement, but may reduce metabolic stability compared to halogenated derivatives .
Advanced: What strategies resolve contradictions between in vitro enzyme inhibition and cellular efficacy data?
Discrepancies may arise from off-target effects or cell permeability issues. Methodological approaches include:
- Orthogonal assays : Surface plasmon resonance (SPR) for binding kinetics and cellular thermal shift assays (CETSA) to confirm target engagement .
- Dose-response profiling : Compare efficacy in HEK293 (overexpressed receptors) vs. primary neuronal cultures .
- Metabolic profiling : LC-MS/MS identifies active metabolites that may contribute to cellular activity .
Basic: What structural features contribute to its potential CNS activity?
- Azepane ring : Enhances lipophilicity (cLogP ~2.8) for blood-brain barrier penetration .
- Piperazine-pyrimidine core : Mimics endogenous neurotransmitter scaffolds (e.g., serotonin) for receptor recognition .
- Ethylamino group : Facilitates hydrogen bonding with conserved residues in monoamine receptors .
Advanced: How can computational modeling predict off-target interactions with cytochrome P450 enzymes?
- Molecular docking : Homology models of CYP3A4/2D6 predict binding poses and metabolic hotspots .
- MD simulations : Assess interaction stability over 100-ns trajectories to identify high-affinity off-targets .
- In vitro validation : Microsomal stability assays (e.g., human liver microsomes) quantify metabolic turnover rates .
Advanced: How to design assays evaluating dopamine receptor modulation?
- Radioligand binding : Use [3H]SCH-23390 for D1-like receptors and [3H]raclopride for D2-like receptors .
- Functional assays : Measure cAMP accumulation (D1: increased; D2: decreased) in transfected CHO cells .
- Counter-screening : Include 5-HT and adrenergic receptors to assess selectivity .
Advanced: What methods address batch-to-batch variability in biological activity?
- Strict QC protocols : Enforce HPLC purity (>98%), NMR consistency, and MS verification for each batch .
- Bioactivity normalization : Use internal standards (e.g., known 5-HT1A agonists) to calibrate assay results .
- Stability studies : Accelerated degradation tests (40°C/75% RH) identify degradation products impacting efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
